ethyl 1-(4-methylbenzoyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 1-(4-methylbenzoyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, a 4-methylbenzoyl group, and an indole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylbenzoyl)-1H-indole-2-carboxylate typically involves the reaction of 4-methylbenzoyl chloride with indole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylbenzoyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Ethyl 1-(4-methylbenzoyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylbenzoyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 1-(4-methylbenzoyl)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea: Known for its antifungal and herbicidal activities.
3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea: Used in the synthesis of heterocyclic compounds.
Ethyl 4-methylbenzoate: A simpler ester derivative with different chemical properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl 1-(4-methylbenzoyl)indole-2-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-3-23-19(22)17-12-15-6-4-5-7-16(15)20(17)18(21)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3 |
InChI Key |
FZEHZZNCMOVKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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